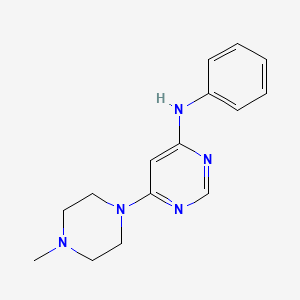![molecular formula C13H14BrFN2O2 B7679994 2-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7679994.png)
2-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-5-propan-2-yl-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-5-propan-2-yl-1,3,4-oxadiazole is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the oxadiazole family of compounds and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of 2-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-5-propan-2-yl-1,3,4-oxadiazole is not fully understood. However, it is believed that this compound exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been suggested that this compound may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. The anti-inflammatory activity of this compound is believed to be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
2-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-5-propan-2-yl-1,3,4-oxadiazole has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. In animal models, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, this compound has been shown to exhibit antimicrobial activity against several bacterial strains.
実験室実験の利点と制限
The advantages of using 2-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-5-propan-2-yl-1,3,4-oxadiazole in lab experiments include its high purity and yield, as well as its potential therapeutic applications. Additionally, this compound has been studied extensively, and its mechanism of action and biochemical and physiological effects have been well characterized. However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been shown to exhibit cytotoxic effects in some cell lines.
将来の方向性
There are several future directions for the study of 2-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-5-propan-2-yl-1,3,4-oxadiazole. One potential direction is the development of this compound as a potential anticancer agent. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential. Additionally, this compound could be studied further for its potential use as an anti-inflammatory and antimicrobial agent. Further studies are also needed to fully understand the toxicity profile of this compound and to determine its safety for use in humans.
In conclusion, 2-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-5-propan-2-yl-1,3,4-oxadiazole is a chemical compound that has gained significant attention for its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential use as an anticancer, anti-inflammatory, and antimicrobial agent. Further studies are needed to fully understand the therapeutic potential and toxicity profile of this compound.
合成法
The synthesis of 2-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-5-propan-2-yl-1,3,4-oxadiazole involves the reaction of 2-bromo-4-fluoro-6-methylphenol with chloromethyl methyl ether in the presence of potassium carbonate. The resulting product is then reacted with propylene oxide to obtain the final product. This synthesis method has been reported in several research articles and has been optimized to yield high purity and yield of the final product.
科学的研究の応用
2-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-5-propan-2-yl-1,3,4-oxadiazole has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antitumor activity against several cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in animal models. Additionally, this compound has been studied for its potential use as an antimicrobial agent, as it has been shown to exhibit activity against several bacterial strains.
特性
IUPAC Name |
2-[(2-bromo-4-fluoro-6-methylphenoxy)methyl]-5-propan-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFN2O2/c1-7(2)13-17-16-11(19-13)6-18-12-8(3)4-9(15)5-10(12)14/h4-5,7H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPAVKKDEVKEJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=NN=C(O2)C(C)C)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-cyano-N-[5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzenesulfonamide](/img/structure/B7679920.png)
![N-[5-[3-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679924.png)

![N-(5-morpholin-4-ylpyridin-2-yl)-6-azaspiro[3.4]octane-6-carboxamide](/img/structure/B7679931.png)


![(3S,5S)-1-[(3-chloro-4-methylphenyl)methyl]-5-(hydroxymethyl)pyrrolidin-3-ol](/img/structure/B7679970.png)
![5-Methyl-4-[2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679987.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7679996.png)

![2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine](/img/structure/B7680008.png)

![2-ethyl-N-[5-(1-methylpyrazol-4-yl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7680014.png)